molecular formula C20H23N3OS B2697464 4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1242928-38-6

4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2697464
CAS No.: 1242928-38-6
M. Wt: 353.48
InChI Key: KBMPTRNJHIHIMS-UHFFFAOYSA-N
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Description

“4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under basic conditions.

    Introduction of the Pyrrole Ring: Using a cyclization reaction involving an appropriate amine and an α,β-unsaturated carbonyl compound.

    Attachment of the Phenylbutan Moiety: Through a Friedel-Crafts alkylation reaction.

    Final Amidation: Coupling the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrolinones.

    Reduction: Reduction reactions could target the thiazole ring, potentially yielding dihydrothiazoles.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiazole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolinones, while substitution could introduce various functional groups onto the thiazole or pyrrole rings.

Mechanism of Action

The mechanism of action of “4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes like transpeptidases or receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and porphyrins.

    Phenylbutan Derivatives: Compounds like phenylbutazone and fenbufen.

Uniqueness

What sets “4-ethyl-N-(4-phenylbutan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide” apart is its combination of a thiazole ring, a pyrrole ring, and a phenylbutan moiety. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-N-(4-phenylbutan-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-3-17-18(25-20(22-17)23-13-7-8-14-23)19(24)21-15(2)11-12-16-9-5-4-6-10-16/h4-10,13-15H,3,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMPTRNJHIHIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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